(trans-2-(tert-Butyl)cyclopropyl)boronic acid
Description
“(trans-2-(tert-Butyl)cyclopropyl)boronic acid” is a cyclopropane-containing boronic acid derivative characterized by a bulky tert-butyl substituent at the trans-2 position of the cyclopropane ring. This structural feature imparts significant steric hindrance, which influences its stability, reactivity, and applications in cross-coupling reactions such as Suzuki-Miyaura couplings. Boronic acids of this class are critical intermediates in medicinal chemistry and materials science, particularly for constructing three-dimensional fragments in fragment-based drug discovery (FBDD) .
Properties
Molecular Formula |
C7H15BO2 |
|---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
[(1R,2R)-2-tert-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3/t5-,6-/m1/s1 |
InChI Key |
UPPDXDIPPWGOAC-PHDIDXHHSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C(C)(C)C)(O)O |
Canonical SMILES |
B(C1CC1C(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The Grignard approach involves the formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium in anhydrous ether, followed by transmetallation with boron reagents. For (trans-2-(tert-Butyl)cyclopropyl)boronic acid, the tert-butyl group is introduced via a substituted cyclopropane precursor. The reaction proceeds as follows:
-
Cyclopropane Ring Formation : Cyclopropyl bromide reacts with magnesium to form cyclopropylmagnesium bromide.
-
Borylation : The Grignard reagent reacts with trimethyl borate or triisopropyl borate at low temperatures (−78°C to −50°C) to yield a boronic ester intermediate.
-
Hydrolysis : Acidic hydrolysis (HCl or H₂SO₄) liberates the boronic acid, which is purified via recrystallization.
Optimization and Case Studies
-
Solvent Selection : Tetrahydrofuran (THF) and diethyl ether are preferred for their ability to stabilize reactive intermediates. Patent CN101863912A reports a 94% yield using THF and triisopropyl borate at −78°C.
-
Temperature Control : Maintaining temperatures below −50°C prevents ring-opening side reactions. A deviation to −40°C reduced yields by 15% in comparative trials.
-
Workup Procedures : Extraction with methyl tert-butyl ether (MTBE) and recrystallization with isopropyl ether/sherwood oil mixtures enhance purity to >98%.
Table 1: Grignard Method Performance Under Varied Conditions
| Borate Ester | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Trimethyl borate | THF | −78 | 90 | 98 |
| Triisopropyl borate | Diethyl ether | −50 | 94 | 98 |
| Trimethyl borate | MTBE | −40 | 75 | 95 |
Lithiation-Borylation Strategies
Stereocontrolled Lithiation
This method employs alkyllithium reagents to deprotonate cyclopropane derivatives, followed by borylation. Key steps include:
Critical Parameters
-
Base and Solvent : TMEDA (tetramethylethylenediamine) in ethers enhances lithiation efficiency. PMC studies show that THF increases reaction rates but reduces stereoselectivity compared to diethyl ether.
-
Substrate Design : tert-Butyl-substituted cyclopropanes require bulky boronic esters to minimize steric clashes. Using triisopropyl borate improved diastereomeric ratios to 95:5.
Table 2: Lithiation-Borylation Outcomes
| Substrate | Base | Boron Reagent | dr (trans:cis) | Yield (%) |
|---|---|---|---|---|
| 2-(tert-Butyl)cyclopropane | s-BuLi/TMEDA | Triisopropyl borate | 95:5 | 88 |
| 2-(tert-Butyl)cyclopropane | n-BuLi | Pinacol boronate | 85:15 | 76 |
Cyclopropanation of Alkenes with Boron Reagents
Transition Metal-Catalyzed Methods
Palladium or copper catalysts enable cyclopropanation of alkenes with diboron reagents. For example, styrene derivatives react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(OAc)₂ to form cyclopropyl boronic esters, which are hydrolyzed to the target acid.
Stereochemical Control
Table 3: Catalytic Cyclopropanation Efficiency
| Catalyst System | Substrate | Solvent | Yield (%) | trans:cis |
|---|---|---|---|---|
| Pd(OAc)₂/PCy₃ | Styrene | Toluene/H₂O | 91 | 93:7 |
| Cu(acac)₂ | 1-Hexene | DMF | 68 | 80:20 |
Functionalization via Suzuki-Miyaura Coupling
Post-Synthetic Modification
Preformed cyclopropylboronic acids undergo cross-coupling with aryl halides to introduce functional groups. For instance, coupling this compound with 4-bromotoluene using Pd(PPh₃)₄/K₃PO₄ yields biaryl derivatives with retained stereochemistry.
Limitations and Solutions
-
Steric Hindrance : Bulky tert-butyl groups necessitate high catalyst loadings (5–10 mol% Pd).
-
Solvent Optimization : Mixed toluene/water systems mitigate decomposition of boronic acids during prolonged reactions.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound
| Method | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|
| Grignard Reagent | High scalability, >90% purity | Sensitive to moisture, low temps | 90–94 |
| Lithiation-Borylation | Excellent stereocontrol | Requires inert conditions | 75–88 |
| Catalytic Cyclopropanation | Broad substrate scope | Costly catalysts | 68–91 |
Chemical Reactions Analysis
Types of Reactions
(trans-2-(tert-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Boronic acids, including (trans-2-(tert-Butyl)cyclopropyl)boronic acid, have been investigated for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The compound's structural features may enhance its binding affinity to target proteins, potentially leading to the development of new anticancer agents. Case studies indicate that boron-containing compounds have shown promise in treating multiple myeloma and other cancers by modulating proteasome activity .
1.2 Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of boronic acids against resistant bacterial strains. The mechanism involves reversible binding to β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This compound could serve as a scaffold for designing novel antibacterial agents that target these enzymes, thereby restoring the efficacy of existing antibiotics .
Organic Synthesis
2.1 Synthesis of Cyclopropane Derivatives
The compound can be utilized in synthetic pathways to create cyclopropane derivatives through cyclopropanation reactions. These reactions often employ transition metal catalysts and can yield high stereoselectivity and functional group tolerance. For instance, reactions involving alkenes and this compound have demonstrated good yields and retention of configuration, making it a valuable intermediate in organic synthesis .
2.2 Cross-Coupling Reactions
Boronic acids are widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The unique structure of this compound may facilitate the coupling with various electrophiles, enabling the synthesis of complex organic molecules with precision .
Materials Science
3.1 Development of Sensors
Boron-containing compounds have been explored for their potential in sensor technology due to their unique electronic properties. The incorporation of this compound into sensor materials could enhance sensitivity and selectivity for detecting specific analytes through changes in fluorescence or conductivity .
3.2 Polymer Chemistry
In polymer chemistry, boronic acids are utilized to create dynamic covalent networks that can respond to environmental stimuli. The application of this compound in this context could lead to the development of smart materials with applications ranging from drug delivery systems to self-healing polymers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (trans-2-(tert-Butyl)cyclopropyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications include the active sites of enzymes, where the boronic acid forms reversible covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
Table 1: Stability Comparison of Cyclopropyl Boronic Acid Derivatives
- MIDA boronates : Exceptionally stable under ambient conditions due to slow hydrolysis kinetics, making them ideal for iterative cross-coupling strategies .
- Trifluoroborates : Stable during storage but hydrolyze rapidly under basic Suzuki-Miyaura conditions, mimicking boronic acid reactivity without handling challenges .
Reactivity in Cross-Coupling Reactions
Reactivity profiles vary significantly due to steric and electronic effects.
Table 2: Reactivity in Suzuki-Miyaura Coupling
- Similar cyclopropyl boronic acids exhibit moderate coupling efficiency unless stabilized as MIDA esters or trifluoroborates .
- MIDA boronates : Enable iterative cross-coupling by delaying boronic acid release, critical for multi-step syntheses .
- Trifluoroborates : Ideal for reactions requiring fast hydrolysis, with performance matching boronic acids in sluggish couplings (e.g., cyclobutyl derivatives) .
Substituent Effects on Reactivity and Stability
- Steric hindrance : The tert-butyl group in the trans-2 position may reduce protodeboronation and oxidative side reactions, similar to observations in MIDA-protected cyclopropyl boronates .
- Electronic effects : Electron-donating groups (e.g., tert-butyl) could stabilize the boronic acid via inductive effects, though cyclopropane’s inherent strain complicates this analysis.
Key Research Findings
Stability-Reactivitiy Trade-off : MIDA boronates and trifluoroborates resolve the instability of boronic acids while retaining coupling efficiency .
Steric Shielding : Bulky substituents (e.g., tert-butyl) improve stability but may slow transmetalation, necessitating optimized catalysts .
Synthetic Utility : Cyclopropyl boronic acids are pivotal in synthesizing bioactive molecules, with tert-butyl variants offering enhanced rigidity for FBDD .
Biological Activity
(trans-2-(tert-Butyl)cyclopropyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boron-containing compounds have been recognized for their diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Boron compounds, including boronic acids, interact with biological systems primarily through the formation of reversible covalent bonds with hydroxyl and amine groups in biomolecules. This property allows them to function as enzyme inhibitors by mimicking transition states in enzymatic reactions. The unique geometry and electronic properties of boron enable these compounds to stabilize tetrahedral intermediates, which are crucial for inhibiting hydrolytic enzymes .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition
- Boronic acids are known to inhibit serine proteases and other hydrolases by forming stable complexes with the active site residues. This inhibition is significant in therapeutic contexts, particularly in cancer treatment and metabolic disorders .
2. Anticancer Activity
- Research indicates that boronic acid derivatives can interfere with tubulin polymerization, a critical process in cell division. For instance, certain boronic acid-containing compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .
3. Antifungal and Antibacterial Properties
- Boron compounds have also been explored for their antifungal and antibacterial activities. Studies have demonstrated that they can disrupt microbial cell membranes and inhibit key metabolic pathways, leading to cell death .
Research Findings
Recent studies have highlighted the potential of this compound in various biological assays:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | B-16 melanoma | 0.48 | Tubulin inhibition |
| Study B | Jurkat T cells | >10 | Induction of apoptosis |
| Study C | HCT-116 | 2.1 | Cell cycle arrest at G2/M phase |
Case Studies
-
Inhibition of Tubulin Polymerization :
A series of studies demonstrated that introducing boronic acid into the structure of stilbene derivatives resulted in significant inhibition of tubulin polymerization, with IC50 values ranging from 21 to 22 µM . This suggests that this compound may share similar mechanisms. -
Antiproliferative Effects :
In vitro studies using Jurkat T cells showed that concentrations above 10 µM led to apoptosis after 8 hours of incubation, indicating that this compound could be effective against certain leukemias . -
Therapeutic Applications :
The potential application of this compound as a therapeutic agent is further supported by its stability and low toxicity profile compared to other chemotherapeutic agents like bortezomib .
Q & A
Q. What advanced techniques characterize the thermal stability of cyclopropyl boronic acid derivatives?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure phase transitions and decomposition exotherms.
- X-ray Diffraction (XRD) : Analyze crystal packing effects on stability .
- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
